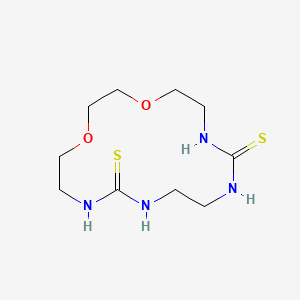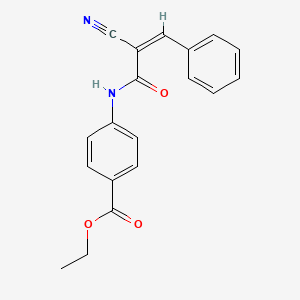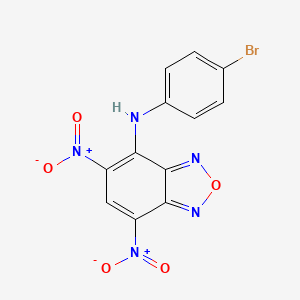
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is a macrocyclic compound with a unique structure that includes oxygen, nitrogen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of diethylenetriamine with formaldehyde and hydrogen sulfide under controlled conditions to form the macrocyclic structure . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the macrocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the nitrogen atoms can yield various substituted derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione involves its ability to form stable complexes with metal ions. The oxygen, nitrogen, and sulfur atoms in the macrocyclic structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can interact with biological molecules and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane: Another macrocyclic compound with similar donor atoms but a different ring size.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: A smaller macrocycle with similar functional groups.
1,3,5,8,10,12-Hexaazacyclotetradecane: A macrocycle with more nitrogen atoms and different coordination properties.
Uniqueness
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is unique due to its specific combination of oxygen, nitrogen, and sulfur atoms, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring selective metal ion binding and stability under various conditions .
Propriétés
Formule moléculaire |
C10H20N4O2S2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1,14-dioxa-4,6,9,11-tetrazacyclohexadecane-5,10-dithione |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-2-12-10(18)14-4-6-16-8-7-15-5-3-13-9/h1-8H2,(H2,11,13,17)(H2,12,14,18) |
Clé InChI |
NAULBTGJNMQAJS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)NCCOCCOCCNC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)

![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)


![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

